REACTION_CXSMILES
|
[CH3:1][C:2](=O)[CH2:3][CH3:4].Cl.[Br:7][C:8]1[CH:13]=[CH:12][C:11]([NH:14]N)=[CH:10][CH:9]=1>CCO>[Br:7][C:8]1[CH:13]=[C:12]2[C:11](=[CH:10][CH:9]=1)[NH:14][C:3]([CH3:4])=[C:2]2[CH3:1] |f:1.2|
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Name
|
|
Quantity
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0.11 mL
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Type
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reactant
|
Smiles
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CC(CC)=O
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Name
|
|
Quantity
|
0 (± 1) mol
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Type
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reactant
|
Smiles
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Cl.BrC1=CC=C(C=C1)NN
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Name
|
|
Quantity
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3.8 mL
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Type
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solvent
|
Smiles
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CCO
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Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
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Type
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TEMPERATURE
|
Details
|
The mixture was heated
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Type
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TEMPERATURE
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Details
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to reflux for 22 h
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Duration
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22 h
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Type
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CONCENTRATION
|
Details
|
concentrated in vacuo
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Type
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CUSTOM
|
Details
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partitioned between EtOAc and 1N HCl
|
Type
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WASH
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Details
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The organic layer was washed with H2O and saturated aqueous NaHCO3
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Type
|
DRY_WITH_MATERIAL
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Details
|
dried over Na2SO4
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Type
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FILTRATION
|
Details
|
filtered
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Type
|
CONCENTRATION
|
Details
|
concentrated
|
Type
|
CUSTOM
|
Details
|
The crude residue was purified by chromatography (SiO2, 0-20% EtOAc/Hexane)
|
Name
|
|
Type
|
product
|
Smiles
|
BrC=1C=C2C(=C(NC2=CC1)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 200 mg | |
YIELD: PERCENTYIELD | 67% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |